5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of UV stabilization and protection. The unique structure of this compound allows it to absorb and dissipate UV radiation, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, starting with the preparation of the benzotriazole coreCommon reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes, where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters .
Chemical Reactions Analysis
Types of Reactions
5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the benzotriazole and phenoxy moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield various hydroxy derivatives .
Scientific Research Applications
5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation.
Biology: Investigated for its potential as a protective agent against UV-induced damage in biological systems.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Widely used in the production of plastics, adhesives, and coatings to enhance their durability and longevity
Mechanism of Action
The mechanism of action of 5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves the absorption of UV radiation, followed by the dissipation of the absorbed energy as heat. This prevents the UV radiation from causing damage to the underlying material. The compound’s molecular structure allows it to interact with UV light, converting it into less harmful forms of energy .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328): Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high efficiency in UV protection.
Uniqueness
5-{[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]METHYL}-4-METHYL-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of benzotriazole and triazole moieties, which provide enhanced UV stabilization properties compared to other similar compounds. Its ability to undergo various chemical reactions also makes it versatile for different applications .
Properties
Molecular Formula |
C17H16N6OS |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-[[2-(benzotriazol-2-yl)-4-methylphenoxy]methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H16N6OS/c1-11-7-8-15(24-10-16-18-19-17(25)22(16)2)14(9-11)23-20-12-5-3-4-6-13(12)21-23/h3-9H,10H2,1-2H3,(H,19,25) |
InChI Key |
LRQPAFSZMYHTOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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